
Fmoc-Ser(PO(NHPr)2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ser(PO(NHPr)2)-OH is a compound that belongs to the class of Fmoc-modified amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids. This compound is specifically a serine derivative where the hydroxyl group of serine is phosphorylated and further modified with diisopropylamine groups. The Fmoc group is known for its hydrophobicity and aromaticity, which promotes the association of building blocks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(PO(NHPr)2)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble solid support. The Fmoc group is then removed using piperidine, and the next amino acid is coupled using an activated ester or a coupling reagent . The phosphorylation of the serine residue can be achieved using phosphorylating agents such as diisopropyl phosphoramidite, followed by oxidation to form the phosphate ester .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of peptides with high purity. The use of automated systems also reduces the risk of human error and increases reproducibility .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ser(PO(NHPr)2)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Phosphorylation: Introduction of the phosphate group using phosphorylating agents.
Coupling: Formation of peptide bonds using activated esters or coupling reagents.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Diisopropyl phosphoramidite: Used for phosphorylation.
Activated esters or coupling reagents: Used for peptide bond formation.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, phosphorylated serine derivatives, and peptide chains with this compound incorporated .
Scientific Research Applications
Fmoc-Ser(PO(NHPr)2)-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-Ser(PO(NHPr)2)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The phosphorylated serine residue can mimic natural phosphorylation events, allowing researchers to study the effects of phosphorylation on protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser(OH)-OH: A non-phosphorylated serine derivative.
Fmoc-Thr(PO(NHPr)2)-OH: A threonine derivative with similar phosphorylation.
Fmoc-Tyr(PO(NHPr)2)-OH: A tyrosine derivative with similar phosphorylation.
Uniqueness
Fmoc-Ser(PO(NHPr)2)-OH is unique due to its specific phosphorylation pattern and the presence of the Fmoc protective group. This combination allows for precise control over peptide synthesis and the study of phosphorylation effects, making it a valuable tool in various research fields .
Properties
Molecular Formula |
C24H32N3O6P |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(2S)-3-[bis(propylamino)phosphoryloxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H32N3O6P/c1-3-13-25-34(31,26-14-4-2)33-16-22(23(28)29)27-24(30)32-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-22H,3-4,13-16H2,1-2H3,(H,27,30)(H,28,29)(H2,25,26,31)/t22-/m0/s1 |
InChI Key |
USPCXPRZWZJDNX-QFIPXVFZSA-N |
Isomeric SMILES |
CCCNP(=O)(NCCC)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCCNP(=O)(NCCC)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



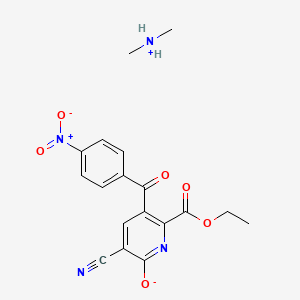
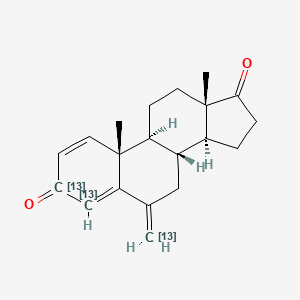

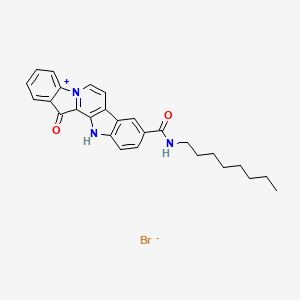

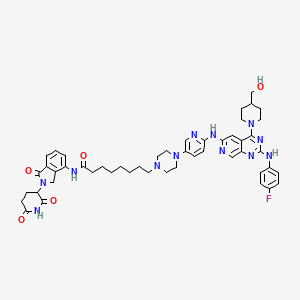
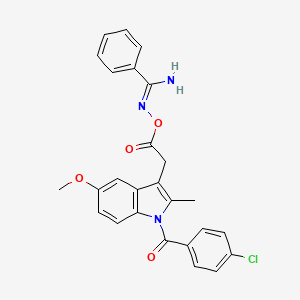
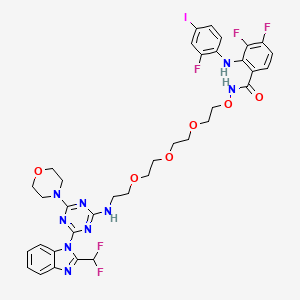
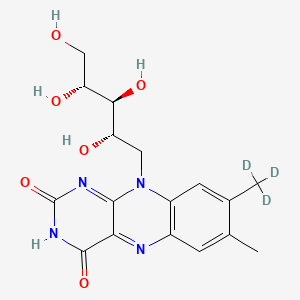


![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

